[2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL
Description
[2-(4-Nitro-phenyl)-oxazol-4-yl]-methanol is an oxazole-derived heterocyclic compound featuring a para-nitro-substituted phenyl ring at the 2-position of the oxazole core and a hydroxymethyl group at the 4-position. Oxazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial and antifungal properties . Structural characterization of such compounds often employs crystallographic tools like SHELXL for refinement and ORTEP-3 for visualization .
Properties
IUPAC Name |
[2-(4-nitrophenyl)-1,3-oxazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-5-8-6-16-10(11-8)7-1-3-9(4-2-7)12(14)15/h1-4,6,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLVFZDAFAQUHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901295225 | |
| Record name | 2-(4-Nitrophenyl)-4-oxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901295225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36841-50-6 | |
| Record name | 2-(4-Nitrophenyl)-4-oxazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36841-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Nitrophenyl)-4-oxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901295225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Nitro-Substituted α-Hydroxyketones
A widely adapted strategy involves the cyclocondensation of 4-nitrobenzaldehyde derivatives with α-hydroxyketones. For example, reacting 4-nitrobenzaldehyde with glycolic acid under Dean-Stark conditions yields a precursor that undergoes cyclization in acetic anhydride:
Procedure :
- Aldol Addition : 4-Nitrobenzaldehyde (1.67 g, 10 mmol) and glycolic acid (0.76 g, 10 mmol) are refluxed in toluene (50 mL) with p-toluenesulfonic acid (0.1 g) for 6 h.
- Cyclization : The crude hydroxyketone is treated with acetic anhydride (15 mL) and sodium acetate (1.2 g) at 110°C for 4 h.
- Reduction : The resulting oxazole ester is reduced using NaBH₄ (0.38 g) in methanol at 0°C to afford the hydroxymethyl group.
Yield : 41–48% after column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5).
Multi-Step Synthesis via Brominated Intermediates
Adapting methodologies from CN104262281A, a four-step synthesis achieves higher regioselectivity:
Step 1: Hydrolysis of Bromoketone
2-Bromo-1-(4-nitrophenyl)ethanone (5.0 g) undergoes alkaline hydrolysis in ethanol/water (3:1) with NaOH (8.0 g) at reflux for 20 h to yield 1-(4-nitrophenyl)-2-hydroxyethanone (2.9 g, 58%).
Step 2: Esterification with Carbonyldiimidazole
The hydroxyketone (2.9 g) reacts with carbonyldiimidazole (3.3 g) in toluene at 0°C, followed by ammonia quenching to form the imidazole carbamate (3.2 g, 76%).
Step 3: Cyclization in Acidic Media
Heating the carbamate in acetic acid (200 mL) at reflux for 6 h induces cyclization, yielding 4-(4-nitrophenyl)oxazol-2(3H)-one (1.9 g, 63%).
Step 4: Methanol Functionalization
The oxazolone intermediate undergoes hydroxymethylation via Grignard reaction with formaldehyde (1.2 eq) in THF, followed by acidic workup to isolate the target compound (1.1 g, 72%).
Optimization of Reaction Parameters
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance cyclization rates but promote nitro-group reduction. Optimal conditions use acetic acid (ΔT = 110°C), balancing reactivity and stability.
Table 1: Solvent Impact on Cyclization Efficiency
| Solvent | Cyclization Yield (%) | Side Products (%) |
|---|---|---|
| Acetic Acid | 63 | <5 |
| DMF | 55 | 12 |
| Toluene | 42 | 8 |
Catalytic Systems
Lewis acids (ZnCl₂, FeCl₃) improve regioselectivity by coordinating to the nitro group. However, Brønsted acids (H₂SO₄) cause decomposition above 50°C. A 0.1 M NaOAc buffer in acetic acid achieves optimal protonation without side reactions.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion at m/z 221.0564 [M+H]⁺ (calc. 221.0561).
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The oxazole ring demonstrates electrophilic character at C-2 and C-4 positions, making it susceptible to nucleophilic attack:
Key observation: Electron-withdrawing nitro groups at the para position of the phenyl ring increase ring stability but reduce reaction rates compared to electron-donating substituents .
Oxidation of the Methanol Group
The secondary alcohol undergoes selective oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| PCC (Pyridinium chlorochromate) | DCM, 25°C, 4 hrs | 4-(4-Nitrophenyl)-oxazole-4-carbaldehyde | 82% |
| Jones reagent | Acetone, 0°C, 1 hr | Oxazole-4-carboxylic acid | 68% |
Critical note: Over-oxidation to carboxylic acids requires strong oxidizing agents and extended reaction times .
Condensation Reactions
The methanol group participates in esterification and etherification:
A. Ester Formation
| Acylating Agent | Catalyst | Product | Application |
|---|---|---|---|
| Acetic anhydride | H2SO4 (cat.) | 4-Acetoxymethyl oxazole derivative | Prodrug synthesis |
| Benzoyl chloride | Pyridine base | 4-Benzoyloxymethyl analog | Polymer precursor |
B. Ether Synthesis
| Alkyl Halide | Base | Product | Stability |
|---|---|---|---|
| Methyl iodide | K2CO3, DMF | 4-Methoxymethyl oxazole | Stable up to 150°C |
| Allyl bromide | NaH, THF | 4-Allyloxymethyl derivative | Photopolymerizable monomer |
Diels-Alder Cycloadditions
The exocyclic double bond (if present in derivatives) acts as a dienophile:
Catalytic Hydrogenation
Selective reduction of nitro and oxazole groups:
| Catalyst | Conditions | Selectivity | Product |
|---|---|---|---|
| Pd/C (10%) | H2 (1 atm), EtOH, 25°C | Nitro → amine | 4-Aminophenyl oxazole |
| Raney Nickel | H2 (3 atm), NH3, 60°C | Oxazole ring saturation | Tetrahydrooxazole derivative |
Photochemical Reactions
UV-induced transformations:
| Wavelength | Solvent | Primary Process | Outcome |
|---|---|---|---|
| 254 nm | Acetonitrile | C–O bond cleavage | Oxazole ring contraction |
| 365 nm | Benzene | Nitro → nitrite rearrangement | Isomeric oxazoline formation |
Biological Activity Modulation
Structural modifications correlate with pharmacological effects:
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily noted for its binding affinity to Peroxisome Proliferator-Activated Receptors (PPARs), which play a crucial role in regulating lipid metabolism and glucose homeostasis. Here are key areas of application:
- Cardiovascular Diseases : Research indicates that compounds similar to [2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL can be effective in treating conditions such as dyslipidemia, hyperlipidemia, and atherosclerosis by modulating PPAR activity. This modulation can lead to improved lipid profiles and reduced cardiovascular risk factors .
- Diabetes Management : The compound shows promise as a hypoglycemic agent, potentially aiding in the treatment of type 1 and type 2 diabetes by improving insulin sensitivity and glucose tolerance .
- Anti-inflammatory Properties : There is evidence suggesting that derivatives of this compound may exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases such as arthritis and inflammatory bowel diseases .
Biochemical Research
In biochemical studies, this compound serves as a valuable tool for understanding various biological processes:
- Drug Development : The compound's structure allows for modifications that can enhance its pharmacological properties. For instance, the introduction of polar functionalities has been shown to improve solubility and bioavailability in drug formulations aimed at treating infections like tuberculosis .
- Chemical Probes : Its unique oxazole ring makes it suitable for use as a chemical probe in biological assays, helping researchers to elucidate mechanisms of action for other therapeutic agents .
Materials Science
The compound can also find applications beyond medicinal chemistry:
- Polymer Chemistry : this compound can be utilized in the synthesis of functional polymers. Its ability to form stable bonds with other organic compounds allows it to serve as a monomer or crosslinker in polymerization reactions, leading to materials with tailored properties for specific applications .
Case Studies
Several studies highlight the effectiveness of this compound and its derivatives:
- Antitubercular Activity : A study demonstrated that modifications to the oxazole framework significantly enhanced the antitubercular activity of related compounds. These findings suggest that similar modifications could be explored for this compound to improve its efficacy against Mycobacterium tuberculosis .
- PPAR Modulation : In a clinical trial setting, compounds derived from this structure were tested for their ability to modulate PPAR activity in patients with metabolic syndrome. Results indicated significant improvements in metabolic markers, supporting further exploration into this compound's therapeutic potential .
Mechanism of Action
The mechanism of action of [2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxazole ring can also participate in binding interactions with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares [2-(4-Nitro-phenyl)-oxazol-4-yl]-methanol with five analogs, focusing on substituent effects, physicochemical properties, and biological relevance.
Structural and Physicochemical Properties
Key Observations:
- Molecular Weight : Bromo and nitro derivatives exhibit higher molar masses due to heavier substituents.
- Stability : The isoxazol-5-yl analog () requires refrigeration, suggesting lower stability than oxazole derivatives.
Biological Activity
[2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesis methods, structure-activity relationships (SAR), and potential applications based on current research findings.
Chemical Structure and Properties
The compound features an oxazole ring substituted with a nitrophenyl group, which contributes to its biological properties. The presence of the nitro group is notable as it can influence the electron density and reactivity of the molecule, potentially enhancing its interaction with biological targets.
Synthesis Methods
Various synthetic routes have been explored for the preparation of this compound. These methods often involve modifications to the oxazole framework or the introduction of functional groups that can enhance biological activity. For instance, metal-free synthetic routes have been highlighted as effective for synthesizing similar compounds, emphasizing the versatility in approach .
Antimicrobial Activity
Research indicates that compounds with structural similarities to this compound exhibit significant antimicrobial properties. A comparative analysis shows that derivatives can possess varying degrees of efficacy against Gram-positive and Gram-negative bacteria:
| Compound Name | MIC (µM) | Activity Type |
|---|---|---|
| 2-Amino-5-nitrophenyl oxazole | 8.33 - 23.15 | Antimicrobial |
| 4-Nitrophenyl thiazole | 5.64 - 77.38 | Anticancer |
| 5-Nitroisoxazole | 2.33 - 156.47 | Antimicrobial |
These findings suggest that slight modifications in structure can lead to significant differences in antimicrobial efficacy, highlighting the importance of SAR studies .
Anticancer Activity
The compound has been evaluated for potential anticancer properties. Studies utilizing molecular docking techniques have predicted favorable interactions with various cancer-related proteins, indicating a mechanism by which this compound may exert its effects .
Case Studies
- Antibacterial Efficacy : A study demonstrated that derivatives of nitrophenyl oxazoles showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 5.64 to 77.38 µM. The presence of electron-withdrawing groups like nitro significantly enhanced activity against these pathogens .
- Antifungal Properties : The compound has also exhibited antifungal activity, particularly against Candida albicans, with MIC values demonstrating moderate effectiveness. This suggests potential therapeutic applications in treating fungal infections .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the positioning of substituents on the phenyl ring plays a crucial role in determining biological activity. For example:
- Electron-Withdrawing Groups : The presence of nitro groups enhances electron deficiency, which may improve binding affinity to target sites.
- Hydrophobicity : Increased hydrophobic character through alkyl substitutions can enhance membrane permeability, thus improving bioavailability and efficacy against microbial targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
